Quetiapine N-Oxide

説明

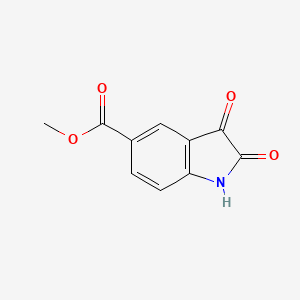

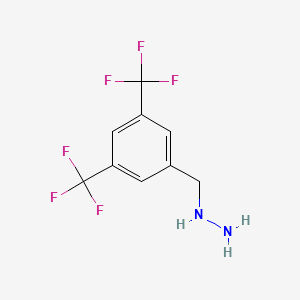

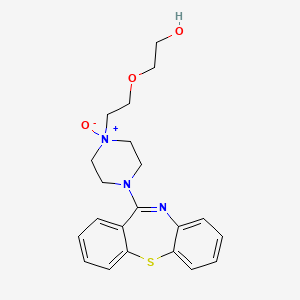

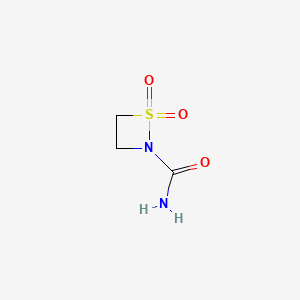

Quetiapine N-Oxide is a metabolite of Quetiapine, an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . It is also known as Quetiapine EP Impurity H .

Synthesis Analysis

Quetiapine undergoes extensive metabolism, and Quetiapine N-Oxide is one of its oxidation products . A stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the quantitative determination of quetiapine . Two oxidation products of Quetiapine hemifumarate were identified, isolated, and characterized during stability studies . A method for selective oxidation of Quetiapine to prepare oxidized products Quetiapine N-oxide and Quetiapine S-oxide has been developed .Molecular Structure Analysis

The molecular formula of Quetiapine N-Oxide is C21H25N3O3S . The molecular weight is 399.5 g/mol . Further insights into the molecular structure and metabolism of Quetiapine can be found in the literature .Chemical Reactions Analysis

Quetiapine undergoes an extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Molecular networking approach on LC-HRMS/MS data allowed to quickly visualize the quetiapine metabolism kinetics and determine the major metabolic pathways (CYP3A4/5 and/or CYP2D6) involved in metabolite formation .科学的研究の応用

Pharmacokinetics of Quetiapine : Quetiapine is absorbed rapidly after oral administration, and its pharmacokinetics are linear in the clinical dose range. The drug is predominantly metabolized by cytochrome P450 3A4, resulting in several metabolites, including Quetiapine N-Oxide. These metabolites are considered less likely to contribute substantially to the drug's pharmacological effects (DeVane & Nemeroff, 2001).

Mechanism of Action : N-Desalkylquetiapine, a metabolite of Quetiapine, shows high affinity for various receptors including norepinephrine and serotonin receptors, suggesting its role in Quetiapine's antidepressant activity. This metabolite may contribute to the therapeutic effects of Quetiapine, indicating the complex interaction of parent drug and metabolites in its efficacy (Jensen et al., 2008).

Effect on Immune Cells : A study demonstrated that unmetabolized Quetiapine can modulate the inflammatory response of immune cells. It differentially affects macrophages based on their activation states and induces neutrophil extracellular trap formation, indicating potential implications for Quetiapine's side effects (Turra et al., 2020).

Effect on Sleep Patterns : Quetiapine has been found to improve sleep induction and continuity in healthy subjects, which may be related to its receptor-binding profile including antihistaminergic, antidopaminergic, and antiadrenergic properties (Cohrs et al., 2004).

Clinical Efficacy in Adolescents : Quetiapine showed long-term efficacy and tolerability in treating psychotic disorders in adolescents without serious adverse effects, highlighting its potential for treating younger populations (McConville et al., 2003).

Effect on Neurogenesis : Quetiapine can reverse the suppression of hippocampal neurogenesis caused by stress in animal models, suggesting its potential neuroprotective effects, which could be relevant for its therapeutic effects in schizophrenia and depression (Luo et al., 2005).

作用機序

Target of Action

Quetiapine N-Oxide, also known as Norquetiapine, is a key metabolite of Quetiapine . It primarily targets dopaminergic, noradrenergic, and serotonergic receptors . These receptors play crucial roles in regulating mood, cognition, and behavior, which are often disrupted in mental health conditions such as schizophrenia and bipolar disorder .

Mode of Action

Norquetiapine interacts with its targets by selectively inhibiting noradrenaline reuptake, acting as a partial 5-HT1A receptor agonist, and serving as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors . This multi-faceted interaction results in changes in neurotransmitter levels and receptor activity, which can help to alleviate symptoms of mental health disorders .

Biochemical Pathways

Norquetiapine is produced by the action of the isoenzyme CYP3A4 in cytochrome P450 . The production of Norquetiapine and its subsequent interactions with neurotransmitter receptors can affect various biochemical pathways, leading to changes in neuronal activity and neurotransmission .

Pharmacokinetics

Quetiapine exhibits linear pharmacokinetics with a mean terminal half-life of approximately 7 hours . The primary route of elimination of Quetiapine is through hepatic metabolism . Norquetiapine, being a metabolite of Quetiapine, follows similar pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Norquetiapine’s action include changes in neurotransmitter levels and receptor activity. These changes can help to alleviate symptoms of mental health disorders such as schizophrenia and bipolar disorder . The distinct pharmacological activity of Norquetiapine from Quetiapine plays a fundamental role in Quetiapine’s antidepressant efficacy .

Action Environment

The action, efficacy, and stability of Norquetiapine can be influenced by various environmental factors. For instance, the metabolic process that produces Norquetiapine from Quetiapine involves the isoenzyme CYP3A4 in cytochrome P450 . Factors that affect the activity of this enzyme, such as other medications or substances that inhibit or induce CYP3A4, could potentially influence the production and action of Norquetiapine .

特性

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBXDYFGQNNTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652674 | |

| Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-40-0 | |

| Record name | Quetiapine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quetiapine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1076199-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQR2X5D273 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What analytical methods are commonly used to detect and quantify quetiapine N-oxide in pharmaceutical preparations?

A1: Several analytical techniques are employed for the detection and quantification of quetiapine N-oxide alongside quetiapine fumarate and other related compounds. Two prominent methods are:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, offers high sensitivity and selectivity for separating and quantifying quetiapine N-oxide. Researchers have developed and validated various HPLC methods using different stationary phases (e.g., C18 columns) and mobile phases (e.g., mixtures of acetonitrile, methanol, and buffer solutions) to achieve optimal separation and detection. [, , ]

- Thin-Layer Chromatography (TLC) Densitometry: This technique offers a cost-effective alternative for the analysis of quetiapine N-oxide. Studies report successful separation using silica gel plates and a mobile phase composed of toluene, 1,4-dioxane, and dimethylamine. Densitometric analysis allows for the quantification of the separated compounds. []

Q2: What is the molecular structure and formula of quetiapine N-oxide, and how is its crystal structure characterized?

A2: Quetiapine N-oxide (2-{2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl 1-oxide]ethoxy}ethanol) is an oxidation product of quetiapine. While its exact molecular weight is not specified in the provided abstracts, its molecular formula can be deduced as C21H25N3O3S.

Q3: How stable is quetiapine in pharmaceutical formulations, and what are the primary degradation pathways?

A3: While the provided research does not delve deep into specific stability data, one study mentions the development of a "stability-indicating" HPLC method for quetiapine analysis. [] This implies that quetiapine can degrade under certain conditions, leading to the formation of impurities like quetiapine N-oxide and quetiapine lactam.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 4,9-dimethoxy-6-methyl-](/img/no-structure.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)